molecular formula C12H12ClNO B15146011 2-Butanone,4-(4-chloro-1H-indol-3-YL)-

2-Butanone,4-(4-chloro-1H-indol-3-YL)-

Cat. No.: B15146011
M. Wt: 221.68 g/mol
InChI Key: SZZCJFOQSBTNNC-UHFFFAOYSA-N
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Description

4-(4-chloro-1H-indol-3-yl)butan-2-one is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-1H-indol-3-yl)butan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroindole and butan-2-one.

    Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product.

    Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 4-(4-chloro-1H-indol-3-yl)butan-2-one may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-1H-indol-3-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent on the indole ring can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-(4-chloro-1H-indol-3-yl)butan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chloro-1H-indol-3-yl)butan-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-indol-3-yl)butan-2-one: Lacks the chloro substituent, resulting in different chemical and biological properties.

    4-(5-chloro-1H-indol-3-yl)butan-2-one: Similar structure but with the chloro substituent at a different position on the indole ring.

Uniqueness

4-(4-chloro-1H-indol-3-yl)butan-2-one is unique due to its specific chloro substituent position, which can significantly influence its reactivity and biological activity compared to other indole derivatives.

Biological Activity

2-Butanone, 4-(4-chloro-1H-indol-3-YL)-, also known as 4-(4-chloro-1H-indol-3-yl)butan-2-one, is a compound of increasing interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

PropertyValue
Molecular FormulaC₁₂H₁₂ClNO
Molecular Weight221.68 g/mol
CAS Number854466-34-5
LogP3.34
PSA (Polar Surface Area)32.86 Ų

Antimicrobial Properties

Research indicates that 2-butanone derivatives exhibit antimicrobial activity , particularly against various bacterial strains. The presence of the indole moiety is believed to enhance this activity by interacting with bacterial cell membranes or disrupting metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit the growth of Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it may affect pathways involving cyclin-dependent kinases (CDKs) and apoptosis regulators such as Bcl-2 .

A comparative study highlighted its effectiveness against various cancer cell lines, including breast and prostate cancer cells, showcasing IC50 values in the micromolar range . The mechanism appears to involve both direct cytotoxic effects and the modulation of tumor microenvironment factors.

The biological activity of 2-butanone, 4-(4-chloro-1H-indol-3-YL)- is thought to stem from its ability to interact with specific molecular targets:

  • Molecular Targets : The compound may bind to various enzymes or receptors, altering their activity and influencing cellular responses.
  • Pathways Involved : It can modulate critical signaling pathways related to cell growth, apoptosis, and inflammation .

Study on Anticancer Effects

In a notable study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of several indole derivatives, including 2-butanone, 4-(4-chloro-1H-indol-3-YL)-. The findings indicated that this compound effectively inhibited tumor growth in vivo models without significant toxicity to normal cells .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of this compound compared to other indole derivatives. The results demonstrated that it exhibited superior activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

4-(4-chloro-1H-indol-3-yl)butan-2-one

InChI

InChI=1S/C12H12ClNO/c1-8(15)5-6-9-7-14-11-4-2-3-10(13)12(9)11/h2-4,7,14H,5-6H2,1H3

InChI Key

SZZCJFOQSBTNNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CNC2=C1C(=CC=C2)Cl

Origin of Product

United States

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